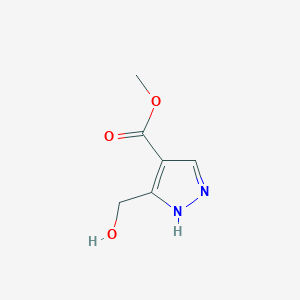

methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate (CAS: 860807-42-7) is a pyrazole derivative characterized by a hydroxymethyl (-CH2OH) substituent at position 5 and a methyl ester (-COOCH3) at position 3. Its molecular weight is 156.14 g/mol .

Properties

IUPAC Name |

methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-6(10)4-2-7-8-5(4)3-9/h2,9H,3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZBSXNOOCXNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes efficiently.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The pyrazole ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.

- Reduction of the ester group yields alcohols.

- Substitution reactions yield various functionalized pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate has been investigated for its potential anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drug development. For instance, modifications to the compound's structure have been shown to enhance its interaction with inflammatory pathways, leading to promising results in cell line studies .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies report minimum inhibitory concentrations (MIC) as low as 7.05 µM against specific pathogens, suggesting its potential as an antimicrobial agent. Structure-activity relationship (SAR) analyses indicate that electron-withdrawing groups enhance this activity, while electron-donating groups may diminish it .

Anticancer Research

this compound has also been explored for anticancer applications. Studies have demonstrated cytotoxic effects against cancer cell lines such as breast (MDA-MB231) and colorectal (LoVo) cancers, with IC50 values reported in the low micromolar range. These findings indicate its potential as a lead compound in anticancer drug development .

Agricultural Chemistry

Agrochemical Development

This compound serves as a precursor in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield, making it valuable in agricultural chemistry. Research has demonstrated that derivatives can effectively control plant pathogens and pests, contributing to sustainable agricultural practices .

Material Science

Synthesis of Novel Materials

this compound is utilized in developing novel materials with specific chemical stability and performance characteristics. Its unique properties allow for applications in polymers and coatings, where tailored chemical interactions are required for enhanced durability and functionality .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is employed in methods for detecting and quantifying pyrazole derivatives. It aids researchers in drug development and quality control processes by providing reliable analytical data essential for regulatory compliance .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Anti-inflammatory, antimicrobial, anticancer | Effective against various cancers; MIC as low as 7.05 µM |

| Agricultural Chemistry | Precursor for agrochemicals | Enhances crop protection; effective against pathogens |

| Material Science | Development of polymers and coatings | Provides unique stability and performance characteristics |

| Analytical Chemistry | Detection of pyrazole derivatives | Essential for quality control in drug development |

Case Study 1: Anti-inflammatory Activity

A study conducted on modified this compound derivatives demonstrated a significant reduction in pro-inflammatory cytokine levels in vitro. The structural modifications led to enhanced binding affinity to inflammatory receptors, indicating a promising avenue for developing new anti-inflammatory drugs.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli strains. The study established a clear correlation between the structural features of the compound and its antimicrobial potency.

Case Study 3: Agrochemical Development

A recent investigation into the use of this compound as a fungicide showed a marked improvement in crop yield under controlled conditions. The findings support its potential role in sustainable agriculture by reducing reliance on conventional chemical pesticides.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can participate in hydrogen bonding and other interactions, modulating the compound’s effects on cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Functional Group Variations

a) Ester vs. Carboxylic Acid Derivatives

- Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate Functional groups: Methyl ester (C4), hydroxymethyl (C5). The hydroxymethyl group increases hydrophilicity, balancing solubility .

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (C17H14N2O2)

- Functional groups: Carboxylic acid (C4), methyl (C5), phenyl (N1 and C3).

- Properties: The carboxylic acid group confers higher polarity and acidity (pKa ~4-5), making it suitable for salt formation. Synthesized via hydrolysis of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate under basic conditions .

b) Substituent Effects on Reactivity and Bioactivity

- Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate (C13H11N3O2, MW 241.25 g/mol) Functional groups: Cyano (-CN, C5), ethyl ester (C4), phenyl (N1). Properties: The electron-withdrawing cyano group increases electrophilicity at C5, enhancing reactivity in nucleophilic substitutions. The phenyl group at N1 contributes to π-π stacking in biological targets .

- Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-1H-pyrazole-4-carboxylate Functional groups: Amide (-CONH-), phenylamino (-NHPh), ethyl ester (C4). Properties: The amide and phenylamino groups enable hydrogen bonding, improving binding affinity in antiproliferative and antioxidant applications .

Structural Analogues with Heterocyclic Modifications

- Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate Hybrid structure: Pyrazole-triazole fused system.

Ethyl 1-(3-bromophenyl)-5-((phenylthio)methyl)-1H-pyrazole-4-carboxylate

Physicochemical Properties Comparison

*Calculated based on formula C17H14N2O2.

Key Research Findings

Computational Insights

- Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () used density functional theory (DFT) to predict electronic properties, a method applicable to the target compound to assess charge distribution and reactivity .

Biological Activity

Methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data from various studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a hydroxymethyl group and a carboxylate moiety, which contributes to its bioactivity. The general structure can be represented as follows:

1. Anti-Inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in vitro. A study demonstrated that compounds with similar structures could effectively reduce LPS-induced inflammation in cellular models, with inhibition values reaching up to 97% at specific concentrations .

Table 1: Inhibition of TNF-α Release by Pyrazole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of MAPK pathways |

| SR-318 | 0.283 | Selective MK2 inhibition |

| Compound X | 30.1 | NF-κB/AP-1 pathway inhibition |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to induce apoptosis in cancer cells by modulating cell cycle regulators and promoting pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated significant growth inhibition across these lines, particularly at concentrations above 10 µM.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mode of Action |

|---|---|---|

| A549 | TBD | Apoptosis induction |

| MCF-7 | TBD | Cell cycle arrest at G2/M phase |

| HCT-116 | TBD | Modulation of EGFR signaling |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that pyrazole derivatives can exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| Bacillus subtilis | TBD |

The biological activities of this compound are primarily attributed to its ability to interact with key molecular targets involved in inflammation and cell proliferation pathways:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-(hydroxymethyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer: The compound is typically synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example, DMF-DMA (dimethylformamide dimethyl acetal) is often used as a formylating agent to introduce functional groups at the pyrazole C-4 position . Hydrolysis of the ester group (e.g., using NaOH or LiOH) can yield carboxylic acid derivatives. Optimization involves adjusting solvent systems (e.g., ethanol or THF), temperature (reflux conditions), and stoichiometry to enhance yield and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxyl protons at δ ~5.5 ppm).

- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm) and hydroxyl (O-H) bands (~3200–3500 cm).

- X-ray Crystallography: Resolves molecular geometry, hydrogen-bonding networks, and crystal packing. For example, intramolecular hydrogen bonds between the hydroxymethyl and carboxylate groups stabilize the structure .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. How can purity and stability of the compound be assessed during storage?

- Methodological Answer: Purity is determined via HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) or GC (for volatile derivatives). Stability studies involve accelerated degradation under heat, light, or humidity, monitored by TLC or spectroscopic methods. Storage recommendations include inert atmospheres (argon) and low temperatures (-20°C) to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Non-covalent interactions (e.g., hydrogen bonds) are visualized using AIM (Atoms in Molecules) analysis . Molecular docking studies assess binding affinities to biological targets (e.g., enzymes) .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during derivative synthesis?

- Methodological Answer: Regioselectivity is controlled by steric/electronic directing groups. For example:

- Electrophilic Substitution: Electron-withdrawing groups (e.g., COOCH) direct reactions to the C-5 position.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids targets the C-3/C-5 positions using Pd catalysts .

- Protecting Groups: Temporary protection of the hydroxymethyl group (e.g., silylation) prevents undesired side reactions during alkylation/acylation .

Q. What in vitro assays are suitable for evaluating the biological activity of pyrazole-4-carboxylate derivatives?

- Methodological Answer:

- Enzyme Inhibition: DHFR (dihydrofolate reductase) inhibition assays measure IC values via UV-Vis monitoring of NADPH oxidation .

- Anticonvulsant Activity: Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents assess seizure suppression .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .

Q. How do structural modifications at the pyrazole C-3 and C-5 positions influence physicochemical properties?

- Methodological Answer:

- Lipophilicity: Introduction of alkyl/aryl groups at C-3 increases logP (measured via shake-flask method), enhancing membrane permeability.

- Solubility: Polar substituents (e.g., -OH, -COOH) improve aqueous solubility, quantified by nephelometry or HPLC .

- pKa Determination: Potentiometric titration identifies ionization states critical for bioavailability .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported spectral data for pyrazole-4-carboxylate derivatives?

- Methodological Answer: Cross-validate using multiple techniques (e.g., X-ray vs. DFT-optimized geometries) and reference databases (Cambridge Structural Database). Conflicting NMR signals may arise from solvent effects (DMSO vs. CDCl) or tautomerism; variable-temperature NMR can clarify dynamic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.